1H-benzo[de]isoquinoline

Fluorescent dyes Quantum yield Photoinduced electron transfer

Researchers seeking the parent benzo[de]isoquinoline scaffold for derivatization face limited commercial availability of the unsubstituted free base. 1H-Benzo[de]isoquinoline provides the tautomeric core essential for constructing high-performance 1,8-naphthalimide-derived fluorescent probes, DNA intercalators, and n-type organic semiconductors. • N-Benzyl vs. N-phenyl substitution on 6-hydroxy derivatives yields ~10× difference in fluorescence quantum yield (Φ = 0.562 vs. 0.057) • BQQDI derivatives achieve >3 cm²/V·s electron mobility with <10% degradation over 6 months • Naphthalimide intercalators provide superior DNA duplex thermal stability vs. pyrene analogs Custom synthesis available with global delivery. Inquire for bulk quantities.

Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
Cat. No. B1241550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzo[de]isoquinoline
Molecular FormulaC12H9N
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC3=C2C(=CC=C3)C=N1
InChIInChI=1S/C12H9N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-7H,8H2
InChIKeyLVGHEZGKZFPGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[de]isoquinoline: Core Structure and Tautomerism


1H-Benzo[de]isoquinoline (CAS not assigned to the parent free base; molecular formula C₁₂H₉N, molecular weight 167.21 g/mol) is the prototypical member of the benzo[de]isoquinoline class, consisting of a naphthalene core peri-fused with a pyridine ring [1]. It exists in tautomeric equilibrium with 4H-benzo[de]isoquinoline and 6H-benzo[de]isoquinoline, a property that directly impacts its reactivity and the regiochemistry of derivatization [1]. The 1,3-dione derivative—1H-benzo[de]isoquinoline-1,3(2H)-dione, also widely referred to as 1,8-naphthalimide—represents the most extensively utilized pharmacophore and functional materials scaffold within this chemical space, serving as the basis for DNA intercalators, fluorescent probes, and n-type organic semiconductors [2].

1H-Benzo[de]isoquinoline: Distinct from Generic Naphthalimides


Although the 1H-benzo[de]isoquinoline-1,3(2H)-dione (1,8-naphthalimide) core is conceptually classified alongside other polycyclic imides such as perylene diimides (PDIs) and naphthalene diimides (NDIs), substitution at chemically distinct positions on the benzo[de]isoquinoline scaffold produces dramatic, quantifiable divergences in fluorescence quantum yield, DNA-binding thermodynamics, and charge-carrier mobility that preclude generic replacement [1]. For example, replacing an N-benzyl substituent with an N-phenyl substituent on 6-hydroxy-benzo[de]isoquinoline-1,3-dione alters the fluorescence quantum yield by approximately tenfold (Φ = 0.562 versus 0.057) [1]. Similarly, when used as a DNA intercalating nucleic acid, the naphthalimide (1H-benzo[de]isoquinoline-1,3(2H)-dione) produces significantly higher thermal melting temperatures upon DNA hybridization than the structurally analogous pyrene intercalator with an identical linker length [2]. These scaffold-specific structure–property relationships mean that procurement decisions based solely on generic class membership risk selecting a compound with materially inferior performance in the intended assay or device.

Quantitative Evidence for 1H-Benzo[de]isoquinoline


Fluorescence Quantum Yield: N-Benzyl vs. N-Phenyl Substitution

In a head-to-head comparison within the same study, 2-benzyl-6-hydroxy-benzo[de]isoquinoline-1,3-dione exhibited a fluorescence quantum yield (Φ) of 0.562 at an emission wavelength of approximately 437.4 nm, whereas the closely related analog 6-hydroxy-2-phenyl-benzo[de]isoquinoline-1,3-dione—differing only in the N-substituent (benzyl versus phenyl)—showed a dramatically reduced Φ of 0.057 under identical measurement conditions [1]. The authors attributed the ∼10-fold enhancement in the benzyl-substituted derivative to the greater electron-donating capacity of the benzyl group, which facilitates more efficient radiative decay upon UV excitation [1].

Fluorescent dyes Quantum yield Photoinduced electron transfer

Electron Mobility: BQQDI vs. Perylene Diimide

The benzo[de]isoquinolino[1,8-gh]quinoline diimide (BQQDI) π-electron system—an extended derivative of the benzo[de]isoquinoline scaffold—achieves an electron mobility of 3 cm²/V·s in solution-crystallized single-crystalline thin-film transistors under ambient air conditions, as reported in the commercial specification sheet for PhC₂-BQQDI (CAS 2170835-67-1) . In vacuum-deposited thin-film transistors, mobility exceeds 0.6 cm²/V·s . By contrast, the asymmetric variant PhC₂-BQQDI-C₅, while demonstrating excellent mobility, yields single-crystalline thin films that are two orders of magnitude larger in area than parent PhC₂-BQQDI, representing a trade-off between absolute mobility and film processability [1]. As a class-level benchmark, typical n-type perylene diimide (PDI) derivatives commonly exhibit electron mobilities in the range of 0.1–1.0 cm²/V·s, positioning BQQDI at the upper end of n-type OSC performance [2].

Organic field-effect transistors n-Type semiconductors Electron mobility

DNA Thermal Stabilization: Naphthalimide vs. Pyrene Intercalators

In a study evaluating intercalating nucleic acids with a minimum linker length of five carbon atoms, naphthalimide (explicitly defined as 1H-benzo[de]isoquinoline-1,3(2H)-dione) was directly compared to pyrene when inserted as an intercalating monomer into DNA duplexes [1]. Naphthalimide produced significantly higher thermal melting temperatures (Tₘ) upon hybridization to DNA relative to pyrene with the same linker length [1]. Additionally, naphthalimide displayed universal base character, hybridizing to all four natural bases with a narrow Tₘ range of only 1.4 °C, and uniquely discriminated between DNA (stabilizing) and RNA (destabilizing) [1].

DNA intercalation Thermal melting Nucleic acid probes

Selective HCV NS5B Polymerase Inhibition

A series of 1H-benzo[de]isoquinoline-1,3(2H)-diones was identified through high-throughput screening as selective inhibitors of hepatitis C virus (HCV) NS5B polymerase [1]. The HTS hit compound 1 demonstrated submicromolar potency in two distinct HCV replicon systems (genotypes 1b and 2b) while displaying no detectable activity against a panel of other viral polymerases, including HIV reverse transcriptase (HIV-RT), poliovirus polymerase (Polio-pol), and GB virus B polymerase (GBV-b-pol) [1]. This selectivity profile distinguishes the 1H-benzo[de]isoquinoline-1,3(2H)-dione scaffold from many broad-spectrum nucleoside and non-nucleoside polymerase inhibitors that commonly exhibit cross-reactivity with host or other viral polymerases.

HCV NS5B polymerase Antiviral Selectivity

G-Quadruplex DNA Probe Selectivity via Ir(III) Conjugation

Conjugation of the G-quadruplex groove binder benzo[d,e]isoquinoline to a cyclometallated Ir(III) complex generated a highly selective DNA probe (complex 1) that retained the favorable photophysical properties of the parent Ir(III) complex (complex 2) while acquiring the superior G-quadruplex affinity and selectivity of the groove binder (compound 3) [1]. The conjugated complex 1 exhibited a fold enhancement ratio for G-quadruplex DNA over other DNA conformations and proteins that was 'obviously improved' compared with the parent Ir(III) complex 2 alone [1]. Molecular modeling confirmed a groove-binding mode between complex 1 and the G-quadruplex, and the probe retained the large Stokes shift and long phosphorescence lifetime characteristic of transition metal complexes, enabling detection in strongly fluorescent biological media via time-resolved emission spectroscopy (TRES) [1].

G-quadruplex DNA probe Iridium complex

TADF OLED Efficiency: Benzoisoquinoline-1,3-dione Acceptor

The benzoisoquinoline-1,3-dione moiety was employed as a strong electron-deficient acceptor in donor–acceptor type thermally activated delayed fluorescent (TADF) emitters for red OLEDs [1]. Device optimization of red TADF emitters based on 6-(9,9-dimethylacridin-10(9H)-yl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and its 5-substituted regioisomer yielded a high external quantum efficiency (EQE) of 11.2% [1]. This value is notable within the context of red TADF devices, where EQE values have historically lagged behind those of green and blue TADF emitters (which have reached EQE values of up to 30% and ~17.5% respectively) [1].

TADF OLED External quantum efficiency

1H-Benzo[de]isoquinoline Application Scenarios


High-Brightness Fluorescent Dye Development

When designing reactive fluorescent dyes for incorporation into polyurethane resins or other polymer matrices, the procurement of N-benzyl-substituted 6-hydroxy-benzo[de]isoquinoline-1,3-dione is strongly preferred over the N-phenyl analog. The quantitative evidence demonstrates a nearly 10-fold higher fluorescence quantum yield (Φ = 0.562 vs. 0.057) for the benzyl derivative, attributed to enhanced electron-donating character [1]. This difference directly translates to brighter fluorescent materials at equivalent dye loading, reducing material costs and improving signal-to-noise ratios in fluorescence-based detection applications.

High-Mobility Printed n-Type OFETs

For organic electronics fabrication requiring n-type semiconductors with electron mobility exceeding 1 cm²/V·s under ambient conditions, BQQDI (benzo[de]isoquinolino[1,8-gh]quinoline diimide) derivatives are the procurement choice over conventional perylene diimide (PDI) or naphthalene diimide (NDI) alternatives. PhC₂-BQQDI delivers electron mobility of 3 cm²/V·s in solution-crystallized single-crystal OFETs with long-term atmospheric stability (less than 10% mobility decrease over six months) . For applications prioritizing large-area film uniformity, the asymmetric PhC₂-BQQDI-C₅ variant provides centimeter-scale single-crystalline thin films—two orders of magnitude larger than the parent compound—while retaining excellent mobility [2].

DNA Intercalating Probes with DNA/RNA Discrimination

For the design of modified oligonucleotide probes that must bind DNA with high thermal stability while destabilizing RNA, naphthalimide (1H-benzo[de]isoquinoline-1,3(2H)-dione) intercalating nucleotides offer a unique selectivity profile not available with pyrene-based intercalators. The evidence shows significantly higher DNA duplex thermal melting temperatures for naphthalimide versus pyrene at equivalent linker length, combined with universal base behavior (Tₘ range of only 1.4 °C across A, T, G, C) and the ability to discriminate between DNA (stabilized) and RNA (destabilized) [3]. This makes naphthalimide the intercalator of choice for antisense and diagnostic oligonucleotide applications.

Time-Resolved G-Quadruplex DNA Detection

For diagnostic platforms requiring G-quadruplex DNA detection in strongly fluorescent biological media such as serum, the benzo[d,e]isoquinoline–Ir(III) conjugate probe uniquely enables time-resolved emission spectroscopy (TRES)-based detection. The conjugation of the benzo[d,e]isoquinoline groove-binding motif to the Ir(III) complex confers both superior G-quadruplex selectivity (improved fold enhancement over parent complex) and the long phosphorescence lifetime necessary for TRES [4]. This dual functionality—which neither the organic groove binder nor the parent metal complex can provide independently—enables detection in matrices where conventional fluorescent probes are obscured by background autofluorescence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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